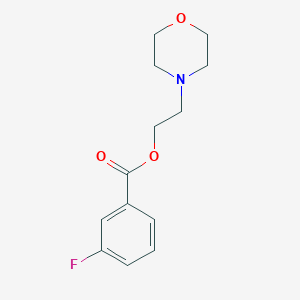![molecular formula C21H26N2O B257327 N-[2-(1H-indol-3-yl)ethyl]-1-adamantanecarboxamide](/img/structure/B257327.png)
N-[2-(1H-indol-3-yl)ethyl]-1-adamantanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(1H-indol-3-yl)ethyl]-1-adamantanecarboxamide, also known as ACEA, is a synthetic compound that acts as a selective agonist for the cannabinoid receptor type 1 (CB1) and has been shown to have potential therapeutic applications in various fields of research.
Mecanismo De Acción
N-[2-(1H-indol-3-yl)ethyl]-1-adamantanecarboxamide acts as a selective agonist for the CB1 receptor, which is primarily found in the brain and central nervous system. Activation of the CB1 receptor by this compound leads to a decrease in neurotransmitter release and a reduction in neuronal excitability. This mechanism of action is thought to underlie the neuroprotective effects of this compound in animal models of neurodegenerative diseases. Additionally, activation of the CB1 receptor by this compound has been shown to induce apoptosis in cancer cells, which may explain its anti-tumor effects.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects in various cell types and animal models. In addition to its effects on neurotransmitter release and neuronal excitability, this compound has been found to modulate the expression of various genes involved in inflammation and cell survival. This compound has also been shown to have effects on energy metabolism and lipid homeostasis in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[2-(1H-indol-3-yl)ethyl]-1-adamantanecarboxamide in lab experiments is its selectivity for the CB1 receptor, which allows for specific modulation of neuronal activity and other physiological processes. Additionally, this compound is a synthetic compound that can be easily synthesized and purified for use in experiments. However, one limitation of using this compound is its potential toxicity at high doses, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on N-[2-(1H-indol-3-yl)ethyl]-1-adamantanecarboxamide. One area of interest is the development of novel CB1 receptor agonists with improved selectivity and therapeutic potential. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the neuroprotective and anti-tumor effects of this compound. Finally, there is potential for the development of this compound-based therapies for the treatment of neurodegenerative diseases, cancer, and autoimmune disorders.
Métodos De Síntesis
N-[2-(1H-indol-3-yl)ethyl]-1-adamantanecarboxamide is synthesized through a multi-step process involving the reaction of 1-adamantylamine with 3-indoleacetic acid followed by carboxylic acid activation and coupling with N,N-dimethylformamide dimethyl acetal. The final product is then purified through chromatography to obtain pure this compound.
Aplicaciones Científicas De Investigación
N-[2-(1H-indol-3-yl)ethyl]-1-adamantanecarboxamide has been extensively studied for its potential therapeutic applications in various fields of research, including neurology, oncology, and immunology. It has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This compound has also been found to have anti-tumor effects in various cancer cell lines, including breast, prostate, and colon cancer. Additionally, this compound has been shown to modulate the immune response and has potential applications in the treatment of autoimmune diseases.
Propiedades
Fórmula molecular |
C21H26N2O |
|---|---|
Peso molecular |
322.4 g/mol |
Nombre IUPAC |
N-[2-(1H-indol-3-yl)ethyl]adamantane-1-carboxamide |
InChI |
InChI=1S/C21H26N2O/c24-20(21-10-14-7-15(11-21)9-16(8-14)12-21)22-6-5-17-13-23-19-4-2-1-3-18(17)19/h1-4,13-16,23H,5-12H2,(H,22,24) |
Clave InChI |
IDLAPUIGWUTOGH-UHFFFAOYSA-N |
SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NCCC4=CNC5=CC=CC=C54 |
SMILES canónico |
C1C2CC3CC1CC(C2)(C3)C(=O)NCCC4=CNC5=CC=CC=C54 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-[Benzyl(methyl)amino]ethyl 3-methoxybenzoate](/img/structure/B257252.png)
![4-[Ethyl(2-phenylethyl)amino]-1-(4-fluorophenyl)-1-butanone](/img/structure/B257256.png)
![1-Methyl-4-[(2-methylphenoxy)acetyl]piperazine](/img/structure/B257259.png)



![3-chloro-N-[2-(diethylamino)ethyl]benzamide](/img/structure/B257264.png)

![5-[Bis(2-hydroxyethyl)amino]-1,1-diphenylpent-3-yn-1-ol](/img/structure/B257273.png)
